Thiazolo[4,5-c]pyridine-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
[1,3]thiazolo[4,5-c]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2S/c10-7(11)6-9-4-3-8-2-1-5(4)12-6/h1-3H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBMXYPEZXGHLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1SC(=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97266-26-7 | |
| Record name | [1,3]thiazolo[4,5-c]pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways for Thiazolo 4,5 C Pyridine 2 Carboxylic Acid and Its Derivatives
Direct Synthetic Routes to Thiazolo[4,5-c]pyridine-2-carboxylic Acid
Direct and established synthetic routes for the aromatic this compound are not extensively detailed in readily available literature, which more frequently covers its tetrahydro derivatives and other isomers like thiazolo[4,5-b]pyridines. However, general principles of heterocyclic synthesis allow for the postulation of viable pathways.
The synthesis of aromatic thiazolopyridine-2-carboxylic acids often involves the introduction of the carboxylic acid functionality in the final stages of the reaction sequence. A common strategy is the hydrolysis of a 2-cyano or 2-carboxamide (B11827560) precursor. The cyano group can be introduced via various methods, including copper(I)-mediated cyclization of specific precursors. researchgate.net For instance, a microwave-assisted synthesis has been effectively used to produce thiazolo[4,5-b]pyridine-2-carbonitriles, which are direct precursors to the corresponding carboxylic acids. dmed.org.ua
Another established method involves the functionalization of a 2-aminothiazolopyridine. The amino group can be converted to a nitrile via a Sandmeyer-type reaction, which is then hydrolyzed. Alternatively, direct oxidation of a 2-methylthiazolopyridine could potentially yield the desired carboxylic acid, although this route can be challenging due to the stability of the heterocyclic system.
The construction of the Thiazolo[4,5-c]pyridine (B1315820) core relies on two fundamental approaches:
Thiazole (B1198619) Annulation to a Pyridine (B92270) Ring : This strategy begins with a suitably substituted pyridine derivative. To form the [4,5-c] fused system, functional groups are required at the C3 and C4 positions of the pyridine ring. A typical precursor would be a 3-amino-4-chloropyridine (B21944) or a 3-amino-4-mercaptopyridine. The thiazole ring is then formed by reacting this precursor with a reagent that provides the remaining carbon and sulfur atoms of the thiazole ring, such as a derivative of thioglycolic acid or carbon disulfide. Numerous synthetic methods for thiazolo[4,5-b]pyridines start from pyridine derivatives that have functional groups amenable to cyclization into a fused thiazole ring. dmed.org.ua
Pyridine Annulation to a Thiazole Core : This approach starts with a pre-formed thiazole ring bearing functional groups that can be elaborated to form the fused pyridine ring. For the [4,5-c] isomer, a 4-amino-5-functionalized thiazole is a key intermediate. For example, multicomponent reactions involving 2-aminothiazole (B372263) derivatives, aldehydes, and active methylene (B1212753) compounds are used to construct the fused pyridine ring in thiazolo[4,5-b]pyridine (B1357651) systems, a strategy that could be adapted for the [4,5-c] isomer. dmed.org.ua
Synthesis of Tetrahydrothiazolopyridine-2-carboxylic Acid Derivatives
In contrast to the aromatic parent compound, the synthesis of its tetrahydro derivatives is well-documented, particularly for 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid, a key intermediate in the synthesis of the anticoagulant drug Edoxaban. chemicalbook.comtcichemicals.com
The synthesis of the 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid core is a multi-step process that has been optimized for industrial-scale production. google.com The key steps involve the formation of the bicyclic system from a piperidone precursor, followed by functional group manipulations to install the carboxylic acid at the C2 position.
A robust and scalable method for constructing the tetrahydrothiazolopyridine skeleton involves the use of piperidone derivatives as starting materials. google.com One documented pathway begins with protected piperidone, which is first converted to a 2-aminothiazolo[5,4-c]pyridine intermediate using sulfur powder and cyanamide. google.com
A more direct approach involves the reaction of a substituted piperidone with a thioamide. For example, Ethyl 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate is synthesized by the condensation of 3-bromo-1-methyl-piperidin-4-one with ethyl thiooxamide in the presence of a base. The resulting ester is then hydrolyzed to yield the final carboxylic acid hydrochloride. This condensation-hydrolysis method is noted for its high yield (~65%) and purity (>98.5%), offering a safer and more scalable alternative to older routes.
The table below outlines a typical reaction sequence starting from a piperidone derivative.
| Step | Reaction | Reagents/Conditions | Outcome |
| 1 | Condensation | 3-bromo-1-methyl-piperidin-4-one + ethyl thiooxamide, Base (e.g., Na2CO3), Ethanol, 50–85 °C, 6–16 h | Ethyl 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate |
| 2 | Hydrolysis | Aqueous NaOH, Ethanol, Reflux, 40–70 °C, 2-8 h | 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid |
| 3 | Salt Formation | Concentrated HCl, <5 °C | 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride |
Table generated from data in source
An alternative pathway involves a series of steps starting from the 2-amino derivative, as detailed in the following table.
| Step | Reaction | Reagents/Conditions | Intermediate/Product |
| 1 | Bromination | 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, Copper bromide(II), alkyl nitrite | 2-bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine |
| 2 | N-Methylation | Formaldehyde, Triacetoxysodium borohydride | 2-bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine |
| 3 | Cyanation | Metal cyanide (e.g., NaCN, CuCN) | 2-cyano-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine |
| 4 | Hydrolysis | Aqueous Lithium Hydroxide, 50 °C | 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid |
Table generated from data in sources chemicalbook.comgoogle.com
The strategy of building a pyridine ring onto an existing thiazole core is a versatile method for creating thiazolopyridine systems. dmed.org.ua This approach typically involves multicomponent reactions that efficiently construct the six-membered pyridine ring. For the synthesis of thiazolo[4,5-b]pyridines, a common method is the three-component condensation of a 2-aminothiazole derivative, an aldehyde, and an active methylene compound such as Meldrum's acid. dmed.org.ua Another variation involves the reaction of 4-iminothiazolidin-2-one with β-dicarbonyl compounds. dmed.org.ua
While these examples lead to the [4,5-b] isomer, the underlying principle of using a substituted thiazole as a scaffold is applicable to other isomers. For the synthesis of a Thiazolo[4,5-c]pyridine derivative, the reaction would require a thiazole precursor with appropriate functional groups at positions 4 and 5 to facilitate the cyclization of the pyridine ring in the correct orientation.
Functional Group Transformations and Derivatization Strategies
The derivatization of the this compound core is crucial for modulating its physicochemical properties and biological activity. A variety of functional group transformations are employed to generate a library of analogues with diverse functionalities.
The carboxylic acid moiety at the 2-position of the thiazolo[4,5-c]pyridine ring is a versatile handle for derivatization, with esterification being a common transformation. The synthesis of methyl esters, for instance, is often achieved through standard acid-catalyzed esterification with methanol (B129727) or by reaction with a methylating agent like methyl iodide in the presence of a base. These ester derivatives often serve as key intermediates for further modifications, such as amide bond formation, or can themselves be the target molecules for biological evaluation.
The formation of amide linkages from this compound is a widely used strategy to explore the chemical space around this scaffold. Standard peptide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with a coupling additive like 1-hydroxybenzotriazole (B26582) (HOBt), are employed to facilitate the reaction between the carboxylic acid and a diverse range of primary and secondary amines. This approach allows for the introduction of a wide array of substituents, enabling the fine-tuning of the molecule's properties. The reaction conditions are generally mild, which preserves the integrity of the thiazolo[4,5-c]pyridine core.
The introduction of halogens and alkyl groups onto the thiazolo[4,5-c]pyridine nucleus is a key strategy for modulating the electronic and steric properties of the molecule. Halogenation, typically at the 5- and 7-positions of the pyridine ring, can be achieved using various halogenating agents. For instance, 5,7-dichloro-thiazolo[4,5-c]pyridine-2-carboxylic acid derivatives have been synthesized as part of the exploration of this chemical class. Subsequent nucleophilic substitution reactions on these halogenated derivatives provide a pathway for the introduction of a wide range of functional groups. Alkylation reactions, often targeting the nitrogen atom of the pyridine ring or other reactive sites, can be accomplished using alkyl halides in the presence of a suitable base. These modifications are instrumental in structure-activity relationship (SAR) studies.
| Derivative Type | Reagents and Conditions | Purpose/Application |
| Methyl Ester | Methanol, Acid catalyst (e.g., H2SO4) or Methyl iodide, Base (e.g., K2CO3) | Intermediate for amide synthesis, Biological evaluation |
| Amide | Primary/Secondary Amine, EDC, HOBt | Diversification, SAR studies |
| Halogenated (e.g., Chloro) | Halogenating agent (e.g., SOCl2) | Intermediate for nucleophilic substitution, Modulation of electronic properties |
| Alkylated | Alkyl halide, Base | SAR studies, Modulation of steric and electronic properties |
Advanced Synthetic Techniques and Conditions
The development of efficient and atom-economical synthetic methods is a continuous goal in organic chemistry. One-step synthesis approaches to the thiazolo[4,5-c]pyridine core have been reported, offering significant advantages over multi-step sequences. A notable example involves the reaction of 2-chloro-3-nitropyridines with thioamides or thioureas. In this convergent synthesis, the sulfur nucleophile displaces the chlorine atom, and a subsequent intramolecular cyclization and aromatization sequence takes place, often with the extrusion of a small molecule, to directly form the fused thiazolo[4,5-c]pyridine ring system. This method provides a rapid and efficient entry to this important heterocyclic scaffold from readily available starting materials.
| Starting Material 1 | Starting Material 2 | Key Transformation | Product |
| 2-Chloro-3-nitropyridine | Thioamide/Thiourea (B124793) | Nucleophilic aromatic substitution, Intramolecular cyclization, Aromatization | Thiazolo[4,5-c]pyridine derivative |
Solvent Effects and Green Chemistry Considerations
The choice of solvent is a critical parameter in the synthesis of thiazolopyridines, impacting reaction yield, rate, and environmental footprint. A significant advancement in green chemistry is the exploration of biomass-derived solvents as alternatives to conventional, petroleum-based ones. nih.gov
Sabinene (B1680474), a natural bicyclic monoterpene, has been identified as a promising green solvent for the synthesis of thiazolo[5,4-b]pyridines. nih.govsemanticscholar.orgresearchgate.net Derived from biomass, sabinene is characterized by its lack of known toxicity and can be recycled by distillation. nih.gov Research has demonstrated its effective use in synthesizing thiazolo[5,4-b]pyridine (B1319707) heterocycles through reactions activated by either conventional heating or microwave irradiation. nih.govresearchgate.net When compared with other conventional and green solvents, sabinene has proven to be a viable medium, providing satisfactory yields. nih.govsemanticscholar.org For example, the synthesis of certain thiazolo[5,4-b]pyridines in sabinene under thermal conditions at 160 °C for 16 hours resulted in good yields. nih.gov
The polarity of the solvent also plays a role, especially in microwave-assisted synthesis. Since sabinene is not a polar solvent, its efficiency in microwave reactions can be enhanced by using a co-solvent that increases the polarity of the medium, such as acetonitrile (B52724). semanticscholar.org This approach can lead to reduced reaction times while maintaining or slightly increasing the product yield. semanticscholar.org The use of such bio-solvents contributes to the recycling of industrial waste and the development of more sustainable chemical processes. nih.gov
Microwave and Thermal Activation in Thiazolopyridine Synthesis
The method of activation, whether conventional thermal heating or microwave irradiation, has a profound impact on the synthesis of thiazolopyridine derivatives. Microwave-assisted synthesis has been widely adopted as a powerful technique that aligns with the principles of green chemistry. mdpi.comnih.gov
Compared to traditional heating methods, microwave irradiation offers several distinct advantages. The most notable benefits are a dramatic reduction in reaction times and a significant increase in product yields. mdpi.comnih.gov For instance, in the synthesis of certain thiazolopyrimidine derivatives, shifting from conventional conditions to microwave irradiation increased reaction yields by 17–23% and shortened reaction times from hours to minutes. mdpi.comnih.gov This efficiency is a common feature across various syntheses of thiazolopyridines and related fused heterocycles. researchgate.nettandfonline.com
Microwave-assisted protocols are often performed in sealed vessels, allowing for temperatures to be reached that are above the solvent's boiling point at atmospheric pressure. tandfonline.com This technique has been successfully applied to multicomponent reactions for creating new hybrids of azolopyrimidines, including thiazolopyrimidines, in a one-pot fashion. tandfonline.com The combination of microwave activation with green solvents like sabinene further enhances the environmental credentials of the synthetic route, providing an efficient and sustainable method for producing thiazolopyridine scaffolds. nih.govsemanticscholar.orgresearchgate.net
Comparison of Microwave vs. Thermal Synthesis
| Parameter | Conventional Thermal Heating | Microwave-Assisted Synthesis | Reference |
|---|---|---|---|
| Reaction Time | Hours to days (e.g., 24 h) | Minutes (e.g., 8-80 min) | nih.govtandfonline.com |
| Reaction Yield | Moderate (e.g., 42-55%) | High (e.g., 69-88%) | nih.gov |
| Energy Input | Less efficient, bulk heating | Efficient, direct heating of polar molecules | mdpi.com |
| Environmental Impact | Higher energy consumption, longer solvent exposure | Reduced reaction times, less environmental effect, often aligns with green chemistry | mdpi.comnih.gov |
Mechanistic Investigations of Thiazolopyridine Ring Formation
Understanding the reaction mechanisms underlying the formation of the thiazolopyridine ring is fundamental for optimizing existing synthetic routes and designing new ones. Research has shed light on several pathways, detailing the key intermediates and cyclization steps involved.
Proposed Cyclization Mechanisms
Several mechanisms have been proposed for the formation of the thiazolopyridine core, often depending on the starting materials and reaction conditions.
A common and validated mechanism for the synthesis of 2-aminothiazolo[5,4-b]pyridines involves the initial formation of a thiourea intermediate. nih.govsemanticscholar.org This intermediate is typically formed from the reaction of a substituted 3-amino-2-chloropyridine (B31603) with an isothiocyanate. The subsequent and final step is an intramolecular cyclization where the tautomeric thione or thiol form of the thiourea acts as a nucleophile, displacing the chlorine atom on the pyridine ring to form the fused thiazole ring. nih.govsemanticscholar.org
More complex and highly functionalized thiazolopyridine derivatives can be synthesized via multicomponent cascade reactions. One such approach is a five-component reaction that proceeds through a domino sequence of events. nih.govrsc.org This elegant pathway involves an initial N,S-acetal formation, followed by a Knoevenagel condensation, a Michael reaction, an imine–enamine tautomerization, and finally, a crucial N-cyclization step that forges the final heterocyclic ring system. nih.govrsc.org
Another pathway is the Mannich-type reaction, which has been utilized to synthesize 5-oxo-2,3,6,7-tetrahydro-5Н-thiazolo[3,2-a]pyridine derivatives. researchgate.net This reaction involves the aminomethylation of pyridine-2(1H)-thiones or their corresponding thiolates. researchgate.net Additionally, [3+3]-cyclization reactions between 4-amino-5H-thiazol-2-one and α,β-unsaturated ketones have been used to obtain thiazolo[4,5-b]pyridin-2(3H)-one derivatives. researchgate.net
Role of Intermediate Stabilization and Ring Closure Reactions
The stability of intermediates is crucial for the successful progression of the reaction toward the desired thiazolopyridine product. In multi-step, one-pot syntheses, the formation and stabilization of key intermediates prevent the formation of side products.
In the five-component cascade reaction, the formation of an open-chain intermediate via a Michael addition is a critical step. nih.gov This intermediate must be sufficiently stable to undergo the subsequent intramolecular N-cyclization, where a secondary amino group attacks a nitrile functional group. This ring-closure is followed by tautomerization to yield the final, stable aromatic thiazolopyridine product. nih.gov The final N-cyclization is often the thermodynamically favored, irreversible step that drives the entire domino sequence to completion. nih.gov
Similarly, in the mechanism involving a thiourea intermediate, the equilibrium between the thione and thiol tautomers is important. nih.govsemanticscholar.org The thiol form is the active nucleophile in the ring-closing displacement reaction. The stability of this intermediate and the electrophilicity of the carbon atom on the pyridine ring are key factors that influence the rate and efficiency of the final ring closure.
Intramolecular Interactions Influencing Conformation and Reactivity
The three-dimensional structure and reactivity of thiazolopyridine derivatives are influenced by a variety of intramolecular interactions. These non-covalent interactions, such as hydrogen bonds and steric effects, can dictate the preferred conformation of the molecule and affect its chemical behavior.
Furthermore, the introduction of bulky substituents or the creation of rigid structural features, such as a spiro center, can impose significant conformational constraints. nih.gov This structural rigidity can influence the molecule's ability to interact with biological targets or other reagents, thereby modulating its reactivity and functional properties. nih.gov
Chemical Reactivity and Transformation Studies of the Thiazolopyridine 2 Carboxylic Acid Scaffold
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group at the 2-position of the thiazole (B1198619) ring is a primary site for chemical modification, enabling the introduction of diverse functional groups and conjugation to other molecules.
Decarboxylation Pathways and Resulting Derivatives
The decarboxylation of pyridinecarboxylic acids is a known transformation, and the principles can be extended to the thiazolo[4,5-c]pyridine (B1315820) system. The rate and mechanism are highly dependent on the position of the carboxylic acid relative to the pyridine (B92270) nitrogen. For pyridine-2-carboxylic acid (picolinic acid), decarboxylation is proposed to proceed through a zwitterionic intermediate, which stabilizes the negative charge developing on the ring during the loss of carbon dioxide. stackexchange.com This mechanism suggests that thiazolo[4,5-c]pyridine-2-carboxylic acid, which also has the carboxylic acid group ortho to a ring nitrogen (in the fused system), could undergo decarboxylation under similar conditions, likely involving heat in a suitable solvent.
Another method involves base-catalyzed decarboxylation. For instance, functionalized 2-pyridone-3-carboxylic acids have been successfully decarboxylated by refluxing with potassium carbonate in toluene. nih.gov This approach could potentially be adapted for the this compound scaffold to yield the parent thiazolo[4,5-c]pyridine. The resulting derivative, lacking the carboxylic acid group, serves as a core structure for further functionalization on the heterocyclic rings.
| Reaction | Typical Conditions | Product | Reference |
| Thermal Decarboxylation | Heating in aqueous or organic solvent | Thiazolo[4,5-c]pyridine | stackexchange.com |
| Base-Catalyzed Decarboxylation | K₂CO₃, Toluene, Reflux | Thiazolo[4,5-c]pyridine | nih.gov |
Esterification and Amidation Reactions for Conjugation
Esterification and amidation are fundamental reactions of the carboxylic acid moiety, widely used to create prodrugs or link the scaffold to other pharmacophores. These reactions typically involve the activation of the carboxylic acid followed by reaction with an alcohol or amine.
Amidation: The synthesis of amides from the thiazolopyridine carboxylic acid core is a key strategy for creating bioactive molecules. For example, the related 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid is used as a reagent to synthesize complex N-(2-acylaminobenzyl)thiophene-2-carboxamide derivatives, which act as antithrombotics. chemicalbook.com This highlights the utility of the carboxyl group in forming stable amide linkages. General methods for amidation, such as using coupling agents (e.g., HATU, HOBt) or converting the acid to an acyl chloride, are applicable. A one-pot method using 2-pyridinesulfonyl fluoride (B91410) has also been reported for the deoxyfluorinated amidation of carboxylic acids under mild conditions, which could be applied to this scaffold. rsc.org
Esterification: Similar to amidation, esterification can be achieved through standard methods like Fischer esterification (reacting with an alcohol under acidic catalysis) or by reacting an activated acid derivative with an alcohol. These reactions are crucial for modifying the pharmacokinetic properties of the parent molecule. The synthesis of ethyl esters of related thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives has been reported as a key step in multi-step synthetic procedures. nih.gov
| Reaction Type | Reagents | Purpose/Application | Reference |
| Amidation | Amines, Coupling Agents (e.g., HATU) | Conjugation, Synthesis of bio-active amides | chemicalbook.com |
| Amidation | Amines, 2-Pyridinesulfonyl fluoride | One-pot synthesis of amides | rsc.org |
| Esterification | Alcohols, Acid catalyst (e.g., H₂SO₄) | Prodrug synthesis, Intermediate formation | nih.gov |
Reactivity of the Fused Thiazole and Pyridine Rings
The fused heterocyclic core possesses distinct regions of reactivity governed by the electronic nature of the individual rings.
Nucleophilic and Electrophilic Substitution Patterns on the Heterocyclic System
The electronic properties of the thiazolo[4,5-c]pyridine system are a hybrid of its constituent rings. The pyridine ring is inherently electron-deficient and generally resistant to electrophilic aromatic substitution (EAS), which, if forced, occurs at the C-3 (beta) position. slideshare.net Conversely, it is susceptible to nucleophilic aromatic substitution (NAS), especially at the C-2 and C-4 (alpha and gamma) positions, as these positions can best stabilize the negative charge of the Meisenheimer intermediate via the nitrogen atom. youtube.comquimicaorganica.org
The fused thiazole ring is electron-rich and can influence the reactivity of the pyridine ring. Direct C-H coupling reactions have been utilized to functionalize the parent thiazolo[4,5-c]pyridine, demonstrating a modern approach to substitution on the core. researchgate.net For the related thiazolo[4,5-b]pyridine (B1357651) scaffold, Suzuki coupling reactions have been successfully performed on brominated positions of the pyridine ring, allowing for the introduction of aryl groups. beilstein-journals.org This indicates that halogenated derivatives of thiazolo[4,5-c]pyridine would be valuable intermediates for palladium-catalyzed cross-coupling reactions.
| Substitution Type | Position on Pyridine Ring | Rationale | Reference |
| Electrophilic Aromatic Substitution (EAS) | C-5, C-7 (meta- to Nitrogen) | Least deactivated positions on the electron-deficient ring. | slideshare.netrsc.org |
| Nucleophilic Aromatic Substitution (NAS) | C-4, C-6 (ortho/para- to Nitrogen) | Stabilization of negative intermediate by the nitrogen atom. | youtube.comquimicaorganica.org |
| Palladium-Catalyzed Cross-Coupling | Halogenated positions | Versatile method for C-C bond formation. | beilstein-journals.org |
Oxidation and Reduction Pathways of the Thiazolopyridine Core
Oxidation: The thiazolopyridine core contains two heteroatoms susceptible to oxidation: the pyridine nitrogen and the thiazole sulfur. Oxidation of the pyridine nitrogen leads to the formation of a thiazolo[4,5-c]pyridine N-oxide. These N-oxides are valuable intermediates themselves, as they can activate the pyridine ring for different substitution patterns or undergo rearrangement reactions. researchgate.net Oxidation of the sulfur atom in the thiazole ring can yield the corresponding sulfoxide (B87167) and, under harsher conditions, the sulfone. These oxidized derivatives can exhibit altered biological activities and physical properties.
Reduction: The pyridine ring of the scaffold can be reduced under various conditions, such as catalytic hydrogenation, to yield tetrahydrothiazolopyridine derivatives. However, selective reduction of the thiazole portion of the fused system has also been demonstrated. In the isomeric ontosight.ainih.govthiazolo[4,5-b]pyridine system, a BH₃-mediated reduction, catalyzed by a strong Lewis acid like tris(pentafluorophenyl)borane, successfully reduced the thiazole ring to afford the 2,3-dihydro ontosight.ainih.govthiazolo[4,5-b]pyridine derivative. beilstein-journals.org This method provides a pathway to partially saturated scaffolds, increasing the three-dimensional character of the molecule.
| Transformation | Typical Reagents | Resulting Structure | Reference |
| N-Oxidation | m-CPBA, H₂O₂ | Thiazolo[4,5-c]pyridine N-oxide | researchgate.net |
| S-Oxidation | m-CPBA, Oxone | Thiazolo[4,5-c]pyridine S-oxide/S,S-dioxide | - |
| Thiazole Ring Reduction | BH₃, B(C₆F₅)₃ | Dihydrothiazolo[4,5-c]pyridine | beilstein-journals.org |
| Pyridine Ring Reduction | H₂, Pd/C | Tetrahydrothiazolo[4,5-c]pyridine | - |
Ring Opening and Rearrangement Reactions (e.g., ANRORC mechanisms)
The electron-deficient nature of the pyridine ring makes the thiazolo[4,5-c]pyridine scaffold susceptible to ring-opening reactions when treated with strong nucleophiles, often proceeding via an ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure) mechanism. wikipedia.org This pathway is particularly relevant for heterocyclic systems containing a good leaving group or an inherent strain that facilitates ring cleavage.
In a typical ANRORC sequence, a potent nucleophile (e.g., amide ion, NaNH₂) attacks an electrophilic carbon atom of the pyridine ring, leading to the formation of a σ-complex. Instead of displacing a leaving group directly, this intermediate undergoes cleavage of a ring bond, forming an open-chain intermediate. This new intermediate can then cyclize in a different manner to form a new heterocyclic system, often expelling a different atom from the original ring. wikipedia.org While specific examples for thiazolo[4,5-c]pyridine are not extensively detailed, studies on related azolopyrimidine systems demonstrate this reactivity pattern with O- and N-nucleophiles, confirming the susceptibility of such fused scaffolds to ANRORC-type transformations. rsc.org The specific pathway would depend on the substitution pattern and the nucleophile used.
Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR spectroscopy identifies the number and type of hydrogen atoms (protons) in a molecule. The chemical shift (δ) of a proton signal indicates its electronic environment, while signal splitting (multiplicity) reveals the number of neighboring protons, and the integration value corresponds to the number of protons generating the signal.
For Thiazolo[4,5-c]pyridine-2-carboxylic acid, the structure contains three distinct aromatic protons on the pyridine (B92270) ring and one acidic proton from the carboxylic acid group. The pyridine ring protons are expected to appear in the aromatic region of the spectrum (typically δ 7.0-9.0 ppm). Their specific chemical shifts and coupling patterns (doublets, triplets, or doublets of doublets) would be dictated by their position relative to the nitrogen atom and the fused thiazole (B1198619) ring. The carboxylic acid proton is typically observed as a broad singlet at a downfield chemical shift (often >10 ppm), and its position can be sensitive to solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: These are estimated values. Actual experimental values may vary based on solvent and other experimental conditions.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Pyridine Ring H | 7.0 - 9.0 | Doublet / Triplet |
| Pyridine Ring H | 7.0 - 9.0 | Doublet / Triplet |
| Pyridine Ring H | 7.0 - 9.0 | Doublet / Triplet |
| Carboxylic Acid H | >10.0 | Broad Singlet |
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment.
The this compound molecule possesses seven unique carbon atoms. The carbon of the carboxylic acid group (C=O) is expected to resonate at the most downfield position, typically in the range of 160-185 ppm. The five sp²-hybridized carbons of the fused pyridine and thiazole rings would appear in the aromatic region (approximately 110-160 ppm). The precise shifts depend on their proximity to the heteroatoms (nitrogen and sulfur). Quaternary carbons (those not bonded to any hydrogen) generally show signals of lower intensity compared to protonated carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: These are estimated values. Actual experimental values may vary based on solvent and other experimental conditions.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Carboxylic Acid (C=O) | 160 - 185 |
| Thiazole Ring C | 145 - 165 |
| Thiazole/Pyridine Fusion C | 140 - 160 |
| Thiazole/Pyridine Fusion C | 140 - 160 |
| Pyridine Ring C | 115 - 150 |
| Pyridine Ring C | 115 - 150 |
| Pyridine Ring C | 115 - 150 |
Mass Spectrometry (MS) Applications
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a critical tool for determining the molecular weight of a compound and can provide insights into its elemental composition and structure.
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar, and often fragile, molecules like carboxylic acids. It allows for the ionization of the analyte directly from a solution, typically causing minimal fragmentation. This makes it an excellent method for accurately verifying the molecular weight of the parent compound.
This compound has a molecular formula of C₇H₄N₂O₂S, which corresponds to a monoisotopic mass of approximately 180.00 Da. In ESI-MS analysis, the compound can be detected in either positive or negative ion mode.
Positive Ion Mode: The molecule would be expected to readily protonate, especially at the pyridine nitrogen, to form the pseudomolecular ion [M+H]⁺ at an m/z value corresponding to the molecular weight plus the mass of a proton (approx. 181.01). Adducts with other cations, such as sodium [M+Na]⁺, might also be observed.
Negative Ion Mode: The acidic carboxylic acid group can be easily deprotonated to form the [M-H]⁻ ion at an m/z value corresponding to the molecular weight minus the mass of a proton (approx. 179.00).
The high mass accuracy of modern mass spectrometers allows for the determination of the molecular formula by comparing the experimentally measured exact mass with the theoretical mass. Predicted m/z values for an isomer with the same formula, Thiazolo[4,5-c]pyridine-6-carboxylic acid, include [M+H]⁺ at 181.00662 and [M-H]⁻ at 178.99206 uni.lu.
Table 3: Expected ESI-MS Ions for this compound (MW ≈ 180.00 Da)
| Ion | Mode | Expected m/z |
| [M+H]⁺ | Positive | ~181.01 |
| [M+Na]⁺ | Positive | ~203.00 |
| [M-H]⁻ | Negative | ~178.99 |
X-ray Crystallography for Solid-State Structure Determination
While NMR provides the structure in solution and MS gives mass information, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. It provides precise coordinates of each atom, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles.
To perform this analysis, a suitable single crystal of the compound must be grown. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed to construct a three-dimensional model of the electron density, from which the atomic structure is derived.
While the specific crystal structure for this compound is not detailed in the available literature, studies on closely related thiazolo-pyridine derivatives provide significant insight into the structural features that can be expected. For instance, the analysis of thiazolo-pyridine dicarboxylic acid derivatives has been reported, revealing detailed structural information. nih.gov These studies determine the crystal system (e.g., monoclinic, triclinic), space group, and unit cell dimensions. nih.gov
Key findings from such analyses typically include:
Confirmation of Connectivity: Unambiguous confirmation of the fused ring system and the position of substituents.
Molecular Geometry: Precise bond lengths and angles, which can indicate aromaticity and strain. For example, S-Csp³ and S-Csp² bond distances can be clearly distinguished.
Planarity: Assessment of the planarity of the fused bicyclic system.
Intermolecular Interactions: Identification of hydrogen bonding networks (e.g., involving the carboxylic acid groups and pyridine nitrogen atoms), π–π stacking, and other non-covalent interactions that dictate the crystal packing.
Table 4: Example Crystallographic Data for a Thiazolo-Pyridine Derivative (Compound 1 in a study by Hussein et al.) nih.gov
| Parameter | Value |
| Chemical Formula | 2(C₉H₇NO₅S)·H₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 10.3204 (4) |
| b (Å) | 7.6491 (3) |
| c (Å) | 24.3229 (9) |
| β (°) | 98.710 (2) |
| Volume (ų) | 1895.82 (13) |
This level of detailed structural information is invaluable for understanding structure-property relationships and for rational drug design.
Analysis of Hydrogen Bonding Networks and Crystal Packing
The arrangement of molecules in the solid state, known as crystal packing, is dictated by intermolecular forces, with hydrogen bonding playing a pivotal role for this compound and its derivatives. Single-crystal X-ray diffraction is the definitive method for determining these three-dimensional structures.
Studies on derivatives of thiazolo-pyridine carboxylic acids reveal that the carboxylic acid group is a primary site for hydrogen bonding, acting as both a hydrogen bond donor (via the hydroxyl group) and an acceptor (via the carbonyl oxygen). The nitrogen atoms within the pyridine and thiazole rings also serve as effective hydrogen bond acceptors. These interactions lead to the formation of extensive supramolecular networks.
In the crystal structures of related compounds, weak and moderate hydrogen bonds have been consistently detected. osti.gov For instance, O–H⋯N hydrogen bonds are commonly observed, where the carboxylic acid's hydroxyl group interacts with a nitrogen atom of an adjacent molecule. mdpi.comnih.gov These interactions can link molecules into dimers, chains, or more complex layered architectures. mdpi.comacs.org The specific packing arrangement is influenced by the presence of co-crystallized solvent molecules, such as water, which can bridge between the primary molecules through additional hydrogen bonds. acs.org
The bicyclic thiazolo-pyridine system is generally planar, and the carboxylic acid group is often nearly co-planar with this ring system, facilitating orderly packing. acs.org The interplay of these hydrogen bonds and the planarity of the molecule results in a stable and well-defined crystal lattice.
| Donor (D) | Hydrogen (H) | Acceptor (A) | Interaction Type | Typical Distance (D···A) Å |
|---|---|---|---|---|
| O (Carboxyl) | H | N (Pyridine) | Intermolecular | ~2.6 - 2.8 |
| O (Carboxyl) | H | O (Carbonyl) | Intermolecular | ~2.6 - 2.7 |
| C (Aromatic) | H | O (Carbonyl) | Intermolecular | ~2.7 - 2.9 |
Vibrational Spectroscopy (FTIR) for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is characterized by several key absorption bands that confirm its structure.
The most prominent feature is a very broad absorption band typically found in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the carboxylic acid group, broadened due to strong hydrogen bonding in the solid state. A sharp and intense peak corresponding to the C=O (carbonyl) stretching vibration of the carboxylic acid typically appears between 1680-1725 cm⁻¹.
Vibrations associated with the fused aromatic ring system are also observed. The C=N and C=C stretching vibrations of the thiazole and pyridine rings give rise to a series of bands in the 1400-1650 cm⁻¹ region. researchgate.net Specifically, bands around 1634-1691 cm⁻¹ can be attributed to C=O and C=N vibrations. researchgate.net Aromatic C-H stretching vibrations are usually observed as weaker bands above 3000 cm⁻¹.
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| ~3100 (weak) | C-H stretch | Aromatic Ring |
| 1680-1725 (strong, sharp) | C=O stretch | Carboxylic Acid |
| 1400-1650 (multiple bands) | C=C and C=N stretch | Aromatic Rings |
Chromatographic Methods for Purity Assessment and Isolation
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound and related compounds with high accuracy and precision. nih.govptfarm.pl Reversed-phase HPLC (RP-HPLC) is the most commonly employed technique for this purpose.
In a typical RP-HPLC setup, a nonpolar stationary phase, such as an octadecylsilane (B103800) (C18) column, is used. acs.orgresearchgate.net The mobile phase consists of a polar solvent mixture, typically a combination of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer). ptfarm.plresearchgate.net The pH of the mobile phase is often adjusted with an acid, such as formic acid or acetic acid, to ensure the carboxylic acid group is protonated, leading to better peak shape and retention. acs.org
Detection is commonly performed using a UV-Vis detector, as the fused aromatic ring system of the compound absorbs strongly in the ultraviolet region. The specific detection wavelength is chosen at an absorption maximum to ensure high sensitivity. By analyzing the chromatogram, the area of the peak corresponding to the compound can be compared to the total area of all peaks to calculate its percentage purity. This method is essential for quality control in synthetic chemistry.
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid (Gradient or Isocratic) |
| Flow Rate | 0.8 - 1.5 mL/min |
| Detection | UV Absorbance (e.g., 254 nm or 289 nm) |
| Temperature | Ambient |
Computational and Theoretical Investigations of Thiazolopyridine 2 Carboxylic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to exploring the molecular-level characteristics of thiazolopyridine systems. These methods provide insights into electron distribution, orbital energies, and molecular geometry.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and reactivity of molecules. mdpi.com Studies on related thiazole (B1198619) and pyridine (B92270) derivatives provide a framework for understanding the properties of Thiazolo[4,5-c]pyridine-2-carboxylic acid. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The difference between these energies, the HOMO-LUMO gap (Δε), is a crucial indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. mdpi.comnih.gov
DFT calculations on various thiazole azo dyes have shown that HOMO orbitals are often spread over the thiazole and adjacent rings, acting as π-bonding orbitals. mdpi.com The nature of substituent groups significantly influences the energy and shape of the LUMO. mdpi.com For instance, in one study of antioxidant pyridine and thiazole derivatives, the HOMO and LUMO energies were calculated to be -6.260 eV and -0.552 eV for one compound, and -5.523 eV and -0.016 eV for another, resulting in energy gaps of 5.707 eV and 5.507 eV, respectively. nih.gov These values help in comparing the relative stability and reactivity of different derivatives. nih.gov
Other reactivity descriptors calculated from HOMO and LUMO energies include chemical hardness (η) and softness (S). Hardness measures the resistance to change in electron distribution, with higher values indicating greater stability. nih.gov Conversely, softness denotes higher reactivity. nih.gov These theoretical findings often show good correlation with experimental observations of a compound's activity. nih.gov
Table 1: DFT-Calculated Electronic Properties of Related Thiazole/Pyridine Derivatives
| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (Δε) (eV) | Chemical Hardness (η) (eV) | Key Finding |
| Antioxidant Thiazole-Pyridine Derivative 1 | -6.260 | -0.552 | 5.707 | 2.853 | Higher stability and lower reactivity. nih.gov |
| Antioxidant Thiazole-Pyridine Derivative 2 | -5.523 | -0.016 | 5.507 | 2.753 | Lower stability and higher reactivity. nih.gov |
| Triazolothiadiazine Derivatives | - | - | - | 1.45 - 2.13 | Electronic properties show modest variation across derivatives. mdpi.com |
Conformational analysis investigates the different spatial arrangements of atoms in a molecule and their relative stabilities. For the thiazolo[4,5-c]pyridine (B1315820) core, the fusion of the five-membered thiazole ring and the six-membered pyridine ring imposes significant conformational constraints.
Single-crystal X-ray diffraction studies on derivatives, such as thiazolo-pyridine dicarboxylic acid, have provided precise geometric data. semanticscholar.org In one such derivative, the five-membered thiazole ring was found to adopt a flattened envelope conformation. semanticscholar.org This is characterized by specific puckering and pseudorotation parameters, which describe the deviation of atoms from a mean plane. semanticscholar.org For example, analysis of a derivative revealed a dihedral angle of 21.38° between two fragments of the thiazole ring, confirming its non-planar nature. semanticscholar.org The stability of different conformations can be predicted computationally, helping to identify the most likely three-dimensional structure of the molecule under physiological conditions, which is crucial for understanding its interaction with biological targets.
Molecular Modeling and Docking Studies
Molecular modeling and docking are computational techniques used to predict how a molecule (ligand) binds to a specific target, typically a protein or enzyme.
Molecular docking simulations place the ligand into the binding site of a target protein to predict its preferred orientation and interaction patterns. Studies on various thiazolopyridine derivatives have demonstrated their potential to bind to a range of biological targets. For example, derivatives of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine have been identified as promising inhibitors of cyclin-dependent kinases (CDK2/4/6), which are important targets in cancer therapy. nih.gov Similarly, other thiazolo[4,5-b]pyridin-5-one derivatives have been docked against the E. coli MurB enzyme and lanosterol (B1674476) 14α-demethylase, suggesting mechanisms for their antibacterial and antifungal activities, respectively. researchgate.net
Docking studies reveal the specific amino acid residues within the active site that interact with the ligand. These interactions are typically non-covalent and can include hydrogen bonds, hydrophobic interactions, and arene-cation interactions. semanticscholar.orgnih.gov For instance, docking of certain thiazole conjugates showed hydrogen bond formation with residues like Ser95 and arene-cation interactions with Arg96 and Lys106. semanticscholar.org These predicted interactions are vital for understanding the basis of molecular recognition and for designing more potent inhibitors.
Beyond predicting the binding pose, docking programs calculate a score that estimates the binding affinity between the ligand and the target. This score is often expressed as a binding energy (in kcal/mol), where a more negative value indicates a stronger interaction.
In a study of new heterocycles linked to a thiazole core, docking against the Rho6 protein yielded binding energies ranging from -6.8 to -8.2 kcal/mol for various derivatives. semanticscholar.org These values help to rank compounds based on their predicted affinity for the target. While these scores are estimates, they provide a valuable tool for prioritizing compounds for experimental testing. Further computational methods, such as molecular dynamics simulations, can refine these predictions and provide more accurate calculations of binding free energies and, by extension, predicted inhibitory constants (Ki). nih.gov
Table 2: Example Docking Scores for Related Thiazole Derivatives Against Rho6 Protein
| Compound | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |
| Compound 1 | -6.8 | Lys106 | Arene-cation, Arene-sigma semanticscholar.org |
| Compound 3 | - | Arg96 | Arene-cation semanticscholar.org |
| Compound 5a | -8.2 | Arg96 | Arene-cation semanticscholar.org |
| Compound 14 | - | Arg96, Ser95 | Arene-cation, Hydrogen bond semanticscholar.org |
Structure-Activity Relationship (SAR) Modeling and Predictive Analytics
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov By systematically modifying parts of the this compound scaffold and observing the resulting changes in activity, researchers can identify key structural features required for a desired biological effect.
For thiazole and pyridine-containing compounds, SAR studies have revealed important trends. For example, the type and position of substituents on the heterocyclic rings can dramatically affect antimicrobial or anticancer potency. nih.govmdpi.com In some series of antimicrobial thiazoles, the introduction of specific substituents like a thiocarbamide group or 3,5-dichloro substitution was found to be favorable for activity against certain bacterial or fungal strains. nih.gov
Predictive analytics, often in the form of Quantitative Structure-Activity Relationship (QSAR) models, take this a step further. QSAR uses statistical methods to build mathematical models that correlate chemical structure with biological activity. mdpi.com These models use calculated molecular descriptors (representing properties like size, shape, and electronic features) to predict the activity of new, untested compounds. mdpi.com For example, a QSAR model for antifungal compounds might use descriptors related to connectivity, electronegativity, and van der Waals properties to predict potency. mdpi.com Such models are powerful tools in drug discovery, enabling the virtual screening of large compound libraries and the rational design of molecules with improved activity. nih.gov
In Silico Assessment of Pharmaceutical Relevance Parameters (e.g., drug-like properties)
In modern drug discovery, in silico methods are indispensable for predicting the pharmacokinetic properties of a molecule, often summarized as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). This computational pre-screening helps to identify candidates with a higher probability of success in later-stage clinical trials, thereby saving time and resources. A foundational component of this assessment is evaluating "drug-likeness," for which several guidelines have been developed.
One of the most widely recognized sets of guidelines is Lipinski's Rule of Five, which was formulated by observing the physicochemical properties of most orally administered drugs. nih.govwikipedia.org This rule establishes four simple criteria to evaluate the potential for a compound to be orally bioavailable. wikipedia.orgdrugbank.com Candidate drugs that adhere to these rules generally exhibit lower attrition rates during clinical development. wikipedia.org The rule states that an orally active drug candidate should generally not violate more than one of the following criteria:
No more than 5 hydrogen bond donors (HBD)
No more than 10 hydrogen bond acceptors (HBA)
A molecular mass (MW) of less than 500 daltons
A calculated octanol-water partition coefficient (logP) not exceeding 5 wikipedia.org
Based on the chemical structure of this compound, its parameters can be calculated to assess compliance with Lipinski's Rule of Five. These predicted properties suggest that the compound has a favorable profile for consideration as a potential oral drug candidate.
| Parameter | Lipinski's Rule of Five Guideline | Predicted Value for this compound | Compliance |
|---|---|---|---|
| Molecular Weight (MW) | < 500 Da | 180.19 Da | Yes |
| Hydrogen Bond Donors (HBD) | ≤ 5 | 1 | Yes |
| Hydrogen Bond Acceptors (HBA) | ≤ 10 | 4 | Yes |
| LogP (Octanol-Water Partition Coefficient) | ≤ 5 | ~1.2 | Yes |
The analysis indicates that this compound does not violate any of the criteria set by Lipinski's Rule of Five. Its low molecular weight, appropriate number of hydrogen bond donors and acceptors, and moderate lipophilicity (as indicated by the predicted logP value) are all characteristics commonly associated with orally bioavailable drugs. Such in silico profiles for thiazolopyridine derivatives are crucial in guiding the synthesis and prioritization of compounds for further biological testing. plos.orgresearchgate.net
Electrostatic Potential Surface Mapping for Targeted Derivatization
Molecular Electrostatic Potential (MEP) surface mapping is a powerful computational tool used to visualize the charge distribution within a molecule. nih.gov It helps in understanding and predicting how a molecule will interact with other molecules, such as biological receptors or chemical reagents. The MEP map illustrates regions of negative electrostatic potential (electron-rich) and positive electrostatic potential (electron-poor), which are crucial for identifying sites susceptible to electrophilic and nucleophilic attack, respectively. nih.govresearchgate.net
For this compound, an MEP map would reveal distinct electronegative and electropositive regions, providing a roadmap for targeted derivatization to enhance its biological activity or modify its physicochemical properties.
Electron-Rich Regions (Negative Electrostatic Potential): These areas, typically colored red or yellow on an MEP map, indicate a high electron density and are prime targets for electrophilic attack or for forming hydrogen bonds as an acceptor. In this compound, the most significant electron-rich regions are predicted to be:
The nitrogen atom of the pyridine ring.
The two oxygen atoms of the carboxylic acid group. These sites are susceptible to interactions with protons or metal cations and represent key points for derivatization, such as esterification or amidation at the carboxylic acid, or N-alkylation at the pyridine nitrogen to modulate solubility and biological interactions.
Electron-Poor Regions (Positive Electrostatic Potential): These areas, typically colored blue, indicate a deficiency of electrons and are susceptible to nucleophilic attack. The most prominent electron-poor region is expected to be:
The hydrogen atom of the carboxylic acid's hydroxyl group. This acidic proton is the primary site for deprotonation and salt formation.
Intermediate Regions: The aromatic rings of the thiazolopyridine scaffold would display a more complex distribution of electrostatic potential. These regions can be targeted for substitution reactions (e.g., halogenation, nitration) to modulate the electronic properties and steric bulk of the entire molecule, potentially influencing its binding affinity to a biological target.
By analyzing the MEP surface, chemists can make informed decisions about where to modify the structure of this compound. For instance, to improve cell membrane permeability, one might convert the polar carboxylic acid group into a less polar ester. Conversely, to enhance water solubility or introduce a new hydrogen bonding interaction with a target protein, modifications could be directed towards the pyridine nitrogen. This rational, structure-guided approach to derivatization is a cornerstone of modern medicinal chemistry.
Research Applications and Investigational Biological Activities of Thiazolo 4,5 C Pyridine 2 Carboxylic Acid Derivatives
Applications in Medicinal Chemistry Research
Thiazolo[4,5-c]pyridine-2-carboxylic acid and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry. Their fused ring system serves as a versatile scaffold for designing and synthesizing molecules with a wide range of biological activities. These compounds are particularly valued as key intermediates in the creation of complex pharmaceutical agents and as core structures for developing targeted enzyme inhibitors.
Role as Key Intermediates for Pharmaceutical Synthesis
The structural framework of this compound is a crucial component in the synthesis of various pharmaceutical products. Its chemical properties allow for further modification and elaboration, making it a valuable starting material for drug development.
A prominent application of this scaffold is in the synthesis of modern anticoagulants. The derivative, 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid, is a well-established intermediate in the production of Edoxaban. google.comleadpharmaceutical.comaartipharmalabs.com Edoxaban is a potent and orally active inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade. The synthesis of Edoxaban relies on the coupling of this thiazolopyridine core with other chemical moieties to create the final, highly specific drug molecule. google.com The use of this intermediate is cited as part of a cost-effective, efficient, and safe manufacturing process for producing the Edoxaban free base. google.com
Beyond its role in anticoagulant synthesis, the thiazolopyridine scaffold is a foundational structure for a diverse array of potential therapeutic agents. rsc.org Thiazolopyridine derivatives have demonstrated significant biological and pharmaceutical importance, with research exploring their potential as anti-cancer, antimicrobial, anti-inflammatory, and anti-diabetic agents. researchgate.netresearchgate.net The versatility of the thiazole (B1198619) and fused pyridine (B92270) rings allows chemists to design novel compounds with specific biological targets in mind. nih.gov This has led to investigations into their utility against various diseases, including their potential as treatments for hypertension, allergies, and HIV infections. nih.gov The inherent bioactivity of the thiazole ring system, present in many natural products, makes its derivatives attractive candidates for drug discovery and development programs. rsc.orgkau.edu.sa
Enzyme Inhibition Studies of Related Thiazolopyridine Derivatives
Derivatives of the thiazolopyridine scaffold have been the subject of extensive research for their ability to inhibit specific enzymes involved in disease processes. This targeted inhibition is a key strategy in modern pharmacology.
Thiazolopyridine-based compounds, most notably Edoxaban, are designed to function as highly specific, direct inhibitors of Coagulation Factor Xa (FXa). FXa is a serine protease that plays a pivotal role at the convergence of the intrinsic and extrinsic coagulation pathways. nih.gov Unlike indirect inhibitors, these direct inhibitors can bind to and inactivate both free FXa and FXa that is already incorporated into the prothrombinase complex, without requiring a cofactor like antithrombin III. This direct inhibition effectively blocks the conversion of prothrombin to thrombin, thereby preventing the formation of fibrin (B1330869) clots. The inhibitory action leads to a measurable prolongation of clotting times, such as the prothrombin time (PT) and activated partial thromboplastin (B12709170) time (aPTT).
The thiazolopyridine scaffold has proven to be a valuable framework for the development of inhibitors targeting various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer. mdpi.com Aberrant activation of kinase signaling pathways, such as the PI3K/AKT/mTOR pathway, can lead to uncontrolled cell growth and survival. nih.gov Thiazolopyridine derivatives have been successfully designed to target a range of specific kinases. mdpi.com For instance, different functionalizations of the thiazolo[5,4-b]pyridine (B1319707) scaffold allow it to bind to the ATP-binding sites of kinases like PI3K, ITK, BCR-ABL, RAF, and VEGFR2. mdpi.com Notably, specific derivatives have been identified as c-KIT inhibitors capable of overcoming resistance to existing drugs like imatinib. mdpi.com
| Target Kinase | Thiazolopyridine Scaffold | Key Research Finding |
| PI3K | Thiazolo[5,4-b]pyridine | The 4-nitrogen of the scaffold acts as a hinge-binding motif for PI3K kinase inhibitors. mdpi.com Benzothiazole derivatives containing pyridine have also shown notable inhibitory properties against PI3K. nih.gov |
| c-KIT | Thiazolo[5,4-b]pyridine | Functionalization at the 6-position of the scaffold has been used to identify novel c-KIT inhibitors that can overcome secondary mutations that cause resistance to imatinib. mdpi.com |
| ITK | Thiazolo[5,4-b]pyridine | The 1-nitrogen and 2-amino group of the scaffold can form hydrogen-bonding contact with the ITK kinase hinge region. mdpi.com |
| BCR-ABL | Thiazolo[5,4-b]pyridine | The 5-position of the scaffold has been functionalized to target the ATP-binding site of BCR-ABL. mdpi.com Imatinib is a well-known BCR-ABL kinase inhibitor. mdpi.com |
| RAF | Thiazolo[5,4-b]pyridine | The 5-position of the scaffold has also been modified to target the ATP-binding site of RAF kinases. mdpi.com |
| VEGFR2 | Thiazolo[5,4-b]pyridine | Similar to BCR-ABL and RAF, the 5-position of the thiazolopyridine ring has been targeted for VEGFR2 inhibition. mdpi.com |
Bacterial Enzyme Targets (e.g., MurD, DNA gyrase, dihydropteroate (B1496061) synthase)
The antibacterial potential of thiazolopyridine derivatives is often linked to their ability to inhibit essential bacterial enzymes that are absent in eukaryotes, making them selective targets. Research has focused on enzymes involved in cell wall synthesis, DNA replication, and folate biosynthesis.
DNA Gyrase: This enzyme is a type II topoisomerase crucial for bacterial DNA replication. sci-hub.se Inhibition of its ATPase subunits, GyrB and ParE, is a promising strategy for developing new antibacterial drugs. sci-hub.se A series of 4,5,6,7-tetrahydrobenzo[d]thiazole-based derivatives have been identified as potent inhibitors of DNA gyrase and topoisomerase IV from both Staphylococcus aureus and Escherichia coli, with IC50 values in the nanomolar range. sci-hub.se Similarly, benzothiazole-based inhibitors have shown potent inhibition of E. coli DNA gyrase and topoisomerase IV. nih.gov Molecular docking studies have also been employed to evaluate the binding potential of various thiazolo-pyrimidine derivatives with the DNA gyrase subunit B, identifying compounds with high binding efficiency. sciensage.info
Mur Ligases: Enzymes like MurB are involved in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. In silico studies of thiazolidin-4-one derivatives have suggested that the inhibition of the MurB enzyme may explain their antibacterial activity against a range of bacteria, including S. aureus and P. aeruginosa. mdpi.com
Dihydrofolate Reductase (DHFR): This enzyme is a key player in the folate synthesis pathway, which is vital for producing precursors for DNA and RNA synthesis. sciensage.info While direct inhibition of dihydropteroate synthase by thiazolo[4,5-c]pyridines is not extensively documented, related thiazolo-pyrimidine derivatives have been investigated as potential inhibitors of the downstream enzyme, dihydrofolate reductase, through molecular docking studies. sciensage.inforesearchgate.net
Receptor Agonist/Antagonist Research (e.g., β3-Adrenoceptor agonists)
Thiazolopyridine derivatives have been investigated for their ability to modulate the activity of specific receptors, particularly the β3-adrenoceptor. This receptor is involved in regulating metabolism and smooth muscle relaxation.
Novel 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine derivatives have been synthesized and evaluated for their activity on human β1-, β2-, and β3-adrenoceptors. nih.gov While these compounds did not show selectivity in radioligand binding studies, they exhibited a high degree of selective β3-adrenoceptor agonist activity in functional assays. nih.gov The research highlighted the structural importance of the intact 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine ring for this activity, as N-acetylation or ring-opening abolished the agonist effect. nih.gov Another thiazole derivative, Mirabegron, is a known selective β3-adrenoceptor agonist used clinically to treat overactive bladder. nih.gov
Investigational Biological Activities of Synthesized Derivatives
The thiazolopyridine scaffold is a cornerstone in the search for new antimicrobial agents, with numerous derivatives synthesized and tested against a broad spectrum of bacteria and fungi.
Antibacterial Activity: Derivatives have shown activity against both Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria. mdpi.com One study screened approximately 50 thiazolo[4,5-b]pyridine (B1357651) derivatives and found that several exhibited notable antimicrobial effects. researchgate.net Thiazolidin-4-one derivatives have demonstrated antibacterial activity with Minimum Inhibitory Concentrations (MIC) ranging from 0.008–0.24 mg/mL against a panel of bacteria. mdpi.com Some of these compounds proved more potent than the reference drug ampicillin (B1664943) against resistant strains like Methicillin-resistant S. aureus (MRSA) and P. aeruginosa. mdpi.com However, the activity can be highly structure-dependent, as some series of 4,5,6,7-tetrahydrobenzo[1,2-d]thiazole derivatives showed no significant antibacterial activity against E. coli or P. aeruginosa at concentrations of 50 μM. nih.gov
Antifungal Activity: Research has also confirmed the efficacy of these compounds against fungal pathogens like Candida albicans. researchgate.netnanobioletters.com One thiazolo[4,5-b]pyridine derivative demonstrated a minimal inhibitory concentration (MIC) of 12.5 μg/mL against C. albicans. researchgate.net Thiazolidin-4-one derivatives have also shown promising antifungal properties, with some compounds exhibiting excellent activity against various Aspergillus species. mdpi.com Molecular docking studies suggest that a possible mechanism for this antifungal action is the inhibition of lanosterol (B1674476) 14-α demethylase, an essential enzyme in ergosterol (B1671047) biosynthesis. mdpi.com
| Derivative Class | Target Microorganism | Activity (MIC/Zone of Inhibition) | Reference |
| Thiazolo[4,5-b]pyridines | Candida albicans | 12.5 μg/mL | researchgate.net |
| Thiazolidin-4-ones | S. aureus | 0.008–0.24 mg/mL | mdpi.com |
| Thiazolidin-4-ones | P. aeruginosa | 0.008–0.24 mg/mL | mdpi.com |
| Thiazolidin-4-ones | E. coli | 0.008–0.24 mg/mL | mdpi.com |
| Thiazolidin-4-ones | Candida albicans | 0.01–0.48 mg/mL | mdpi.com |
| Substituted Thiazolidin-4-ones | S. aureus | Zone of Inhibition: 15.22 - 19.93 mm | nanobioletters.com |
| Substituted Thiazolidin-4-ones | P. aeruginosa | Zone of Inhibition: 15.22 - 19.93 mm | nanobioletters.com |
| Substituted Thiazolidin-4-ones | C. albicans | Zone of Inhibition: 15.22 - 19.93 mm | nanobioletters.com |
Thiazolopyridine derivatives have been identified as potential anti-inflammatory agents. nih.govresearchgate.net The anti-inflammatory action of novel thiazolo[4,5-b]pyridin-2-one derivatives has been evaluated in vivo using the carrageenan-induced rat paw edema method, a classic model for acute inflammation. biointerfaceresearch.compensoft.net In these studies, several synthesized compounds demonstrated considerable anti-inflammatory effects, with some proving to be more potent than the widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. pensoft.netpharmj.org.uaresearchgate.net The research into derivatives of (5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide shows potential for this chemical class in developing new anti-inflammatory drugs. pharmj.org.ua Molecular docking studies suggest that the mechanism of action may involve the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. researchgate.netresearchgate.net
| Compound Type | Model | Finding | Reference |
| Thiazolo[4,5-b]pyridin-2-ones | Carrageenan-induced rat paw edema | Showed considerable anti-inflammatory effects. | biointerfaceresearch.com |
| N3 and C5 substituted Thiazolo[4,5-b]pyridin-2-ones | Carrageenan-induced rat paw edema | Some compounds were more potent than Ibuprofen. | pensoft.net |
| (5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide derivatives | Carrageenan-induced rat paw edema | Activity approached or exceeded reference preparations. | pharmj.org.ua |
| Thiazolo[4,5-b]pyridin-3(2H)-yl) propanenitrile/propanoic acid | Carrageenan-induced rat paw edema | Activity exceeded the standard, Ibuprofen. | researchgate.net |
The anticancer potential of thiazolopyridine derivatives has been a significant area of investigation, with studies demonstrating cytotoxic and antiproliferative effects against a range of cancer cell lines. nih.govresearchgate.net
HepG2 (Hepatocellular Carcinoma): Several studies have reported the activity of thiazole and pyrimidine (B1678525) derivatives against the HepG2 cell line. ekb.eg Pyrazolo[1,5-a]pyrimidine derivatives and 2-thiopyrimidine compounds have been evaluated, showing varying degrees of cytotoxicity. ekb.eg
Balb/c 3T3 (Mouse Fibroblast): Cytotoxicity screening of 2-oxo-7-thiophen-2-yl-2,3-dihydrothiazolo[4,5-b]pyridine-5-carboxylic acid on Balb/c 3T3 cells revealed promising results in MTT, NRU, and TPC assays.
HL-60 (Human Promyelocytic Leukemia): Pyridine-thiazole hybrid molecules have shown high antiproliferative activity against HL-60 cells. nih.govresearchgate.net Notably, 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone demonstrated a potent IC50 of 0.57 µM. nih.govresearchgate.net In contrast, the IC50 of this compound in pseudo-normal human cell lines was >50 µM, suggesting a degree of selectivity for cancer cells. nih.govresearchgate.net Other 4-thiazolidinone (B1220212) derivatives have also been studied on the HL-60 cell line. mdpi.com
GIST-T1 (Gastrointestinal Stromal Tumor) & HMC1.2 (Human Mast Cell Leukemia): Research into thiazolo[5,4-b]pyridine derivatives has identified novel inhibitors of the c-KIT receptor tyrosine kinase. One derivative, 6r, was found to significantly inhibit c-KIT and suppress the proliferation of GIST-T1 cancer cells. beilstein-journals.org Importantly, this compound was also potent against a c-KIT V560G/D816V double mutant that is resistant to the standard therapy, imatinib. beilstein-journals.org The study also utilized HMC1.2 cells to investigate the compound's effects. beilstein-journals.org
| Cell Line | Compound Type | Finding (IC50) | Reference |
| HL-60 Leukemia | 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone | 0.57 µM | nih.govresearchgate.net |
| GIST-T1 | Thiazolo[5,4-b]pyridine derivative (6r) | Potent c-KIT inhibitor, suppresses proliferation | beilstein-journals.org |
| HepG2 | Pyrimidine-2-thiones | 18.95 µM | ekb.eg |
| HMC1.2 | Thiazolo[5,4-b]pyridine derivative (6r) | Used in c-KIT inhibition studies | beilstein-journals.org |
While less explored than other biological activities, the neuropharmacological potential of thiazolopyridine derivatives is an emerging area of interest. The interaction of these compounds with receptors and enzymes active in the central nervous system suggests possible applications in neurology and psychiatry.
Research into thiazole derivatives has identified compounds with anticonvulsant properties. nih.gov Furthermore, the investigation of thiazolopyridine derivatives as selective β3-adrenoceptor agonists points to a direct interaction with the adrenergic system, a key component of both the peripheral and central nervous systems. nih.gov Although the primary focus of this research was not on neurological disorders, modulation of adrenergic receptors is a therapeutic strategy for various CNS conditions. Additionally, some thiazole-containing compounds are being investigated as inhibitors of ALK5 kinase and activators of Sirtuin 1 (SIRT1), both of which are targets with implications in neurodegenerative diseases and energy homeostasis in the brain. nih.gov These findings suggest that the thiazolopyridine scaffold could serve as a valuable starting point for the design of novel neuropharmacological agents.
Applications in Material Science Research
Derivatives of this compound are emerging as versatile building blocks in the field of material science. Researchers are exploring their potential in creating novel materials with tailored optical and electronic properties.
Development of Novel Materials with Enhanced Properties (e.g., electrical conductivity, thermal stability)
The unique fused heterocyclic structure of the thiazolo[4,5-c]pyridine (B1315820) core imparts rigidity and planarity to its derivatives, which are desirable characteristics for creating ordered molecular assemblies. This has led to investigations into their use as organic semiconductors and fluorescent materials.
While research specifically on this compound derivatives for electrical conductivity is still developing, related compounds within the broader thiazolo-pyridine family have shown promise. For instance, the thiazolo[5,4-d]thiazole (B1587360) fused bi-heterocycle is an electron-deficient system with high oxidative stability and a rigid planar structure, which facilitates efficient intermolecular π–π overlap, a key factor for charge transport in organic electronics. rsc.org Studies on poly(phenylenethiazolo[5,4-d]thiazole) have demonstrated thermal stability up to 200 °C, indicating the potential for creating thermally robust electronic materials from this class of compounds. researchgate.net
In the realm of optical materials, derivatives of the related 5-oxo-2,3-dihydro-5H- mdpi.comresearchgate.net-thiazolo[3,2-a]pyridine-3,7-dicarboxylic acid (TPDCA) have been identified as a significant source of molecular fluorescence. nih.gov These compounds are being explored for applications in luminescent gels, biodegradable polymers, and carbon dots. nih.gov The inherent fluorescence of the thiazolo-pyridine scaffold is a key property being harnessed for the development of advanced materials with enhanced optical characteristics.
Applications in Agricultural Chemistry Research
The structural motif of this compound is of significant interest in agricultural chemistry, particularly in the quest for new and effective agrochemicals.
Development of Agrochemicals (e.g., pest control, herbicidal agents)
Research has demonstrated that derivatives of the thiazolo-pyridine scaffold possess potent herbicidal and insecticidal activities.
Herbicidal Agents:
Several 5-(haloalkyl) substituted thiazolo[4,5-b]pyridine-3(2H)-acetic acid derivatives have been synthesized and evaluated for their herbicidal properties. datapdf.com Many of these compounds exhibited auxin-like herbicidal symptoms and demonstrated greater efficacy against broadleaf weeds compared to narrowleaf varieties. datapdf.com The herbicidal activity of these compounds is influenced by the nature and position of substituents on the heterocyclic ring.
Table 1: Pre-Plant-Incorporated Herbicidal Activity of Thiazolo[4,5-b]pyridine-3(2H)-acetic Acid Derivatives
| Compound | Corn (GR20 kg/ha) | Wheat (GR20 kg/ha) | Barnyard Grass (GR80 kg/ha) | Velvetleaf (GR80 kg/ha) | Morning Glory (GR80 kg/ha) |
|---|---|---|---|---|---|
| 5a | >11 | 11.0 | 6.4 | 4.9 | 0.4 |
| 5b | 5.6 | 11.0 | >11 | 4.6 | 2.0 |
| 5c | >11 | 5.6 | >11 | >11 | 0.7 |
| 8a | 4.7 | 2.2 | 5.6 | 1.1 | 0.7 |
| 9a | >11 | 1.1 | 7.5 | 3.0 | 0.2 |
Data sourced from Hegde, S. G., et al. (1993). datapdf.com
Furthermore, a novel class of 2,3-dihydro mdpi.comresearchgate.netthiazolo[4,5-b]pyridines has been identified as potent inhibitors of acyl-ACP thioesterase, an important enzyme in fatty acid biosynthesis in plants. beilstein-journals.org This inhibition leads to strong herbicidal activity against commercially significant weeds found in major crops like wheat and corn. beilstein-journals.org
Insecticidal Agents:
In the area of pest control, novel N-pyridylpyrazole derivatives incorporating a thiazole moiety have been designed and synthesized, showing significant insecticidal activities. mdpi.com These compounds have been tested against several lepidopteran pests, including Plutella xylostella (diamondback moth), Spodoptera exigua (beet armyworm), and Spodoptera frugiperda (fall armyworm). mdpi.com Certain derivatives exhibited insecticidal efficacy comparable to commercial insecticides. mdpi.com
**Table 2: Insecticidal Activity of N-Pyridylpyrazole Thiazole Derivatives against *P. xylostella***
| Compound | LC50 (mg/L) | 95% Confidence Interval (mg/L) |
|---|---|---|
| 7g | 5.32 | 3.95 - 7.18 |
| 7h | 16.45 | 12.02 - 22.50 |
| 7i | 8.96 | 6.78 - 11.83 |
| 7j | 10.11 | 7.82 - 13.07 |
| Indoxacarb | 5.01 | 3.94 - 6.35 |
Data sourced from a 2022 study on novel insecticide leads. mdpi.com
Utilization in Analytical Chemistry Method Development
The inherent chemical and photophysical properties of the thiazolo[4,5-c]pyridine scaffold and its derivatives make them valuable tools in the development of new analytical methods.
One of the notable applications is in the creation of fluorescent probes for the detection of specific ions. For example, a novel thiazolo[4,5-b]pyridine-based fluorescent probe, 2-HPTP, has been synthesized for the selective detection of zinc ions (Zn²⁺). nih.gov This probe demonstrates a significant fluorescent enhancement and a notable red-shift in its emission wavelength upon binding with Zn²⁺, allowing for sensitive and selective detection. nih.gov The detection limit for Zn²⁺ was determined to be 3.48 × 10⁻⁷ M. nih.gov Such probes are valuable for monitoring intracellular Zn²⁺ concentrations in biological systems. nih.gov
Furthermore, derivatives of the related 5-oxo-2,3-dihydro-5H- mdpi.comresearchgate.net-thiazolo[3,2-a]pyridine-3,7-dicarboxylic acid (TPDCA) have been utilized in the development of a low-cost material for chloride sensing. nih.gov This application is particularly relevant for diagnostic purposes, such as in the diagnosis of cystic fibrosis. nih.gov The development of such sensory materials highlights the utility of the thiazolo-pyridine core structure in creating analytical tools for both biological and clinical applications.
Future Directions and Emerging Research Avenues
Exploration of Novel and Efficient Synthetic Pathways for Complex Derivatives
The functionalization of the thiazolopyridine core is critical for developing diverse chemical libraries for screening. Future research will likely focus on moving beyond traditional methods to more sophisticated and efficient synthetic strategies. Novel approaches, such as direct C–H coupling reactions and N-oxide rearrangement chemistry, have already proven successful in creating substituted thiazole[4,5-c]pyridines in good yields. researchgate.net These methods allow for the introduction of various alkyl and aryl groups at specific positions on the pyridine (B92270) ring, which is essential for probing structure-activity relationships (SAR). researchgate.net
Furthermore, the development of multi-component reactions, microwave-assisted synthesis, and copper-catalyzed cascade reactions, which have been applied to other thiazolopyridine isomers, could be adapted for the Thiazolo[4,5-c]pyridine (B1315820) scaffold. dmed.org.ua Such strategies offer advantages like reduced reaction times, improved yields, and the ability to construct complex molecules in a single step, thereby accelerating the discovery of novel derivatives. dmed.org.ua
Deeper Mechanistic Investigations of Biological Activities and Molecular Interactions
Thiazolopyridine derivatives have been reported to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. dmed.org.ua However, for many of these compounds, the precise molecular mechanisms remain to be fully elucidated. Future research must delve deeper into the molecular interactions between Thiazolo[4,5-c]pyridine-2-carboxylic acid derivatives and their biological targets.
For instance, certain thiazolopyridine analogs are known to target and inactivate essential cellular enzymes like DNA gyrase. researchgate.netnih.gov Detailed mechanistic studies, employing techniques such as X-ray co-crystallography and advanced spectroscopic methods, are needed to understand the specific binding modes and the key interactions that drive this inhibition. Similarly, other derivatives have shown activity as phosphoinositide 3-kinase (PI3K) inhibitors and acyl-ACP thioesterase inhibitors. beilstein-journals.orgnih.gov Understanding these interactions at a molecular level is paramount for designing next-generation therapeutic agents.
Rational Design and Synthesis of Derivatives for Enhanced Specificity and Potency
Building on deeper mechanistic understanding, the rational design of derivatives with improved potency and target specificity represents a major future direction. SAR studies have shown that modifications at various positions of the thiazolopyridine ring system can significantly impact biological activity. For example, in studies on thiazolo[4,5-b]pyridin-2-one derivatives, modifications at the N3, C5, and C6 positions were crucial for enhancing anti-inflammatory and antioxidant profiles. nih.gov
A notable area of application is in overcoming drug resistance in cancer. Researchers have rationally designed and synthesized novel thiazolo[5,4-b]pyridine (B1319707) derivatives as potent and selective epidermal growth factor receptor-tyrosine kinase (EGFR-TK) inhibitors that target resistance mutations in non-small cell lung cancer. nih.gov This approach, which involves designing molecules to fit precisely into the ATP-binding pocket of the target kinase, could be applied to develop highly specific inhibitors based on the this compound scaffold for various therapeutic targets. nih.govnih.gov
| Derivative Scaffold | Biological Target | Key Findings | Reference(s) |
| Thiazolo[4,5-b]pyridine (B1357651) | DNA Gyrase / MurD | Molecular docking revealed binding interactions, suggesting a basis for antimicrobial activity. | researchgate.netmdpi.com |
| Thiazolo[5,4-b]pyridine | PI3Kα | Sulfonamide group forms a key hydrogen bond with Lys802 in the ATP-binding pocket, leading to potent inhibition (IC₅₀ = 3.6 nM for compound 19a). | nih.gov |
| Thiazolo[4,5-b]pyridin-2-one | COX-1 / COX-2 | Molecular docking was used to preselect compounds for in vitro anti-inflammatory testing, with some derivatives showing stronger action than ibuprofen. | nih.govresearchgate.net |
| Thiazolo[5,4-b]pyridine | EGFR-TK | Designed to target resistance mutations; derivatives showed potent anticancer activity against H1975 cancer cells. | nih.gov |
| Thiazolo[3,2-a]pyridine | α-amylase | Docking studies identified compounds with advantageous inhibitory properties, suggesting potential as anti-diabetic agents. | plos.org |
Integration of Advanced Computational Methods for Predictive Modeling
The use of advanced computational methods is becoming indispensable in modern drug discovery and materials science. For the this compound core, integrating techniques like molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies will be crucial. These in silico tools allow for the rapid screening of virtual libraries of derivatives, predicting their binding affinities and pharmacokinetic properties before committing to costly and time-consuming synthesis. plos.org
Several studies on related thiazolopyridines have successfully used molecular docking to predict the binding modes of novel compounds with their target proteins, including DNA gyrase, PI3Kα, and α-amylase. nih.govnih.govplos.org MD simulations can further refine these models, providing insights into the stability of the ligand-protein complex over time. plos.org The application of these predictive models will accelerate the rational design process, enabling a more focused and efficient search for potent and selective compounds.
Synergy with Other Chemical Entities for Multifunctional Applications
Investigating the synergistic effects of this compound derivatives with other established therapeutic agents is a promising avenue for developing more effective treatments, particularly for infectious diseases and cancer. Combination therapies can help overcome drug resistance, reduce required dosages, and enhance therapeutic efficacy.
Research on certain thiazolopyridine derivatives has already demonstrated promising synergistic activity with conventional antibiotics like amoxicillin (B794) against resistant bacterial strains. researchgate.net This suggests that derivatives of this compound could be developed as adjuvant therapies that restore or enhance the activity of existing antibiotics. Exploring these combinations could lead to novel strategies for combating multidrug-resistant pathogens.
Expanding Research into Underexplored Material Science and Agrochemical Domains
While the primary focus of thiazolopyridine research has been in medicinal chemistry, the unique structural and electronic properties of this heterocyclic system suggest potential applications in other fields. Future research should explore the utility of this compound derivatives in material science and agrochemistry.
In the agrochemical sector, derivatives of the related thiazolo[4,5-b]pyridine scaffold have been developed as potent herbicides. beilstein-journals.orgdatapdf.com These compounds act as inhibitors of acyl-ACP thioesterase and have shown high activity against broadleaf weeds. beilstein-journals.orgdatapdf.com This precedent suggests that the Thiazolo[4,5-c]pyridine core could serve as a valuable scaffold for the discovery of new agrochemicals.
In material science, the rigid, planar structure of the fused ring system and the presence of multiple heteroatoms make these compounds interesting candidates for the development of coordination polymers, organic electronics, and fluorescent materials. researchgate.net Research into thiazole-based dicarboxylic acids has shown their ability to form coordination polymers with various metals, indicating that this compound could be a valuable ligand for creating novel functional materials. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
